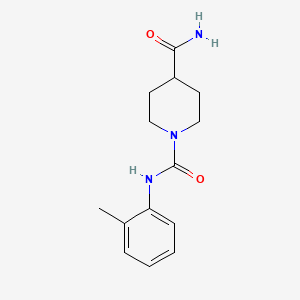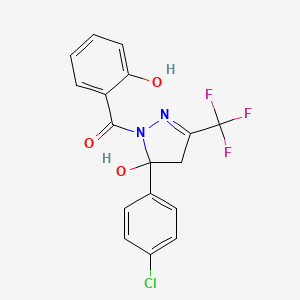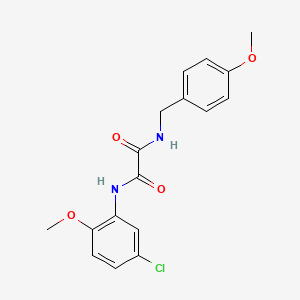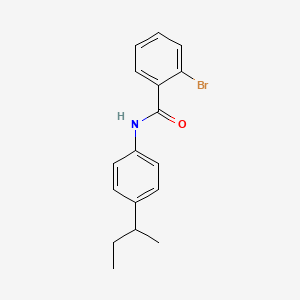
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-(2-methylphenyl)-1,4-piperidinedicarboxamide, also known as MPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in treating various neurological disorders. MPD is a piperidine derivative that belongs to the class of compounds known as NMDA receptor antagonists.
Applications De Recherche Scientifique
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has been extensively studied for its potential applications in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has been shown to have neuroprotective effects and can prevent neuronal damage caused by glutamate toxicity. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide acts as an NMDA receptor antagonist, which means it blocks the action of glutamate, the primary excitatory neurotransmitter in the brain. Glutamate toxicity can lead to neuronal damage and death, which is a common feature of various neurological disorders. By blocking the action of glutamate, N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide can prevent neuronal damage and protect against neurodegeneration.
Biochemical and Physiological Effects:
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has been shown to have several biochemical and physiological effects in animal models. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide can also increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect against oxidative stress and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide in lab experiments is its high potency and specificity for the NMDA receptor. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has a high affinity for the NMDA receptor, which means it can produce significant effects at low concentrations. However, one of the limitations of using N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide is its relatively short half-life, which means it may require frequent dosing in lab experiments.
Orientations Futures
There are several future directions for N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide research. One area of research is to explore the potential applications of N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide in treating other neurological disorders such as epilepsy and traumatic brain injury. Another area of research is to investigate the long-term effects of N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide on cognitive function and memory in animal models. Additionally, future research could focus on developing more potent and selective NMDA receptor antagonists based on the structure of N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide.
In conclusion, N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide is a promising compound that has gained significant attention in scientific research due to its potential applications in treating various neurological disorders. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide acts as an NMDA receptor antagonist and can prevent neuronal damage caused by glutamate toxicity. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has several biochemical and physiological effects and can increase the levels of BDNF and antioxidant enzymes. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has advantages and limitations for lab experiments, and future directions for research could focus on exploring its potential applications in treating other neurological disorders and developing more potent and selective NMDA receptor antagonists.
Méthodes De Synthèse
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide is synthesized by reacting 2-methylphenylhydrazine with 1,4-piperidinedicarboxylic acid anhydride in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain pure N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide.
Propriétés
IUPAC Name |
1-N-(2-methylphenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-4-2-3-5-12(10)16-14(19)17-8-6-11(7-9-17)13(15)18/h2-5,11H,6-9H2,1H3,(H2,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMGENRROSEULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(2-methylphenyl)piperidine-1,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline](/img/structure/B4967366.png)
![N-({[5-(1H-benzimidazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967371.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B4967375.png)

![N-benzyl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4967393.png)

![ethyl 3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4967409.png)
![N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4967419.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4967427.png)
![1-(2,4-difluorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4967442.png)
![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)


